molecular formula C8H13F2NO3 B13554207 Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

Cat. No.: B13554207
M. Wt: 209.19 g/mol
InChI Key: YDJJZGNIHOIXAM-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate is a compound that features a unique combination of a difluorinated ethyl group and an oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via various cyclization strategies such as epoxide ring opening and ring closing .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the oxetane ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxetane ring .

Scientific Research Applications

Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13F2NO3

Molecular Weight

209.19 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

InChI

InChI=1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3

InChI Key

YDJJZGNIHOIXAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1COC1)(F)F

Origin of Product

United States

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